N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide is a complex organic compound that exhibits significant biological activity. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The compound's structure includes a benzothiazole moiety, a methoxyphenyl group, and a pyridine carboxamide, contributing to its potential applications in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is synthesized through multi-step organic reactions commonly used in pharmaceutical chemistry. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, which requires careful control of reaction conditions to ensure high yields and purity.
The molecular formula for N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide is , with a molecular weight of approximately 361.4 g/mol.
COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
The structure features:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide can undergo various chemical reactions:
These reactions contribute to the versatility of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide in synthetic organic chemistry.
The mechanism of action for N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide is primarily linked to its interactions with biological targets at the molecular level. Compounds containing benzothiazole and pyridine moieties often exhibit:
Further studies are needed to elucidate specific pathways and interactions involved in its biological effects.
The physical properties of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide include:
Property | Value |
---|---|
Molecular Formula | C20H15N3O2S |
Molecular Weight | 361.4 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties may include stability under various pH levels, reactivity towards electrophiles/nucleophiles, and thermal stability which are critical for its application in drug formulation.
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide has potential applications in:
Further research into its pharmacological profiles could expand its applications in therapeutic settings, particularly in targeting specific diseases such as cancer or viral infections.
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9